molecular formula C11H14ClNO2 B2618309 Ethyl 2-amino-3-(2-chlorophenyl)propanoate CAS No. 113961-97-0

Ethyl 2-amino-3-(2-chlorophenyl)propanoate

Cat. No. B2618309
CAS RN: 113961-97-0
M. Wt: 227.69
InChI Key: GYVDIWKDFAXBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(2-chlorophenyl)propanoate, otherwise known as 2-chloro-N-ethyl-3-phenylpropionamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an amide derivative of 2-chloro-N-ethyl-3-phenylpropionic acid, and is a white, odorless solid with a melting point of 113-115°C. This compound has been used in a variety of scientific applications, including enzymatic assays, drug metabolism studies, and protein synthesis experiments.

Scientific Research Applications

Ethyl 2-amino-3-(2-chlorophenyl)propanoate has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor in enzymatic assays, as a substrate for drug metabolism studies, and as a substrate for protein synthesis experiments. It has also been used in studies of the metabolism of drugs, as well as in studies of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-chlorophenyl)propanoate is not fully understood. It is believed that the compound binds to enzymes, inhibiting their activity and thus preventing the enzymes from catalyzing the desired reaction. It is also believed that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-amino-3-(2-chlorophenyl)propanoate are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes, and it has been suggested that it may have an effect on the metabolism of drugs. It has also been suggested that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the body's physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-amino-3-(2-chlorophenyl)propanoate in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, the compound has a relatively low melting point, which can be a disadvantage in certain experiments.

Future Directions

There are a number of potential future directions for the use of ethyl 2-amino-3-(2-chlorophenyl)propanoate. These include further research into its mechanism of action, its potential use as an enzyme inhibitor in drug metabolism studies, and its potential use as a substrate for protein synthesis experiments. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in the medical field. Finally, further research into its solubility and stability could lead to improvements in its use in laboratory experiments.

Synthesis Methods

Ethyl 2-amino-3-(2-chlorophenyl)propanoate is synthesized by reacting 2-chloro-N-ethyl-3-phenylpropionic acid with ammonia in an aqueous solution. The reaction is catalyzed by a strong base such as sodium hydroxide, and the product is isolated by precipitation. The reaction is typically carried out at a temperature of around 80°C, and the yield of the product is typically around 80-90%.

properties

IUPAC Name

ethyl 2-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDIWKDFAXBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(2-chlorophenyl)propanoate

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